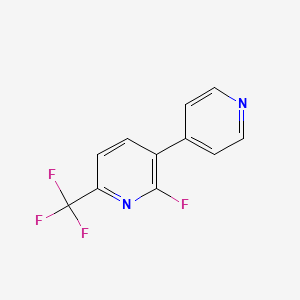

2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

2-fluoro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBZGAJWVSGMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=CC=NC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common method includes the use of fluorinated pyridine derivatives as starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

化学反应分析

Types of Reactions

2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the pyridine ring or the attached substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Agents

Research has indicated that derivatives of pyridine compounds, including 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, exhibit promising anticancer activity. For instance, studies have shown that modifications in the pyridine ring can enhance the selectivity and potency against cancer cell lines. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making such compounds suitable for further development as anticancer drugs .

2. Inhibitors of Enzymatic Activity

The compound has been explored as a potential inhibitor of various enzymes, including cytochrome P450 enzymes. Its ability to modulate enzyme activity suggests applications in drug metabolism studies and the development of therapeutic agents that require precise modulation of metabolic pathways .

Material Science Applications

1. Fluorinated Polymers

Due to its fluorinated structure, this compound can be utilized in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for coatings and advanced materials in electronics and aerospace .

2. Agrochemicals

The compound's unique structure allows it to serve as a precursor for agrochemical formulations. Pyridine derivatives are widely used in herbicides and pesticides due to their effectiveness against various pests while being less harmful to non-target organisms. Research into the synthesis of novel agrochemicals incorporating this compound is ongoing .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances potency against cancer cell lines |

| Enzyme inhibitors | Modulates cytochrome P450 activity | |

| Material Science | Fluorinated polymers | High chemical resistance and thermal stability |

| Agrochemicals | Precursor for herbicides | Effective against pests with low environmental impact |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments, suggesting a potential for further development into therapeutic agents.

Case Study 2: Enzyme Inhibition

A recent investigation focused on the inhibition of CYP1A2 by this compound. The findings demonstrated that this compound could effectively inhibit metabolic pathways involving this enzyme, providing insights into its utility in pharmacokinetics studies.

作用机制

The mechanism by which 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, influencing various biochemical pathways.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Key Differences and Implications

Substituent Reactivity: The chlorine in 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine offers synthetic versatility for nucleophilic substitution, unlike the target’s fluorine, which is less reactive.

Electronic Effects :

- The pyridin-4-yl group in the target (para-substituted) creates a distinct dipole compared to analogs with pyridin-3-yl (meta-substituted) , altering electronic distribution and interaction with receptors.

Lipophilicity and Solubility :

- The trifluoromethyl group in all analogs increases lipophilicity, but bulky substituents (e.g., dual CF₃-phenyl groups in ) may reduce aqueous solubility. The target’s pyridin-4-yl group balances this with moderate polarity.

Synthetic Complexity :

- The target’s synthesis likely requires regioselective fluorination and coupling of pyridin-4-yl, which is more challenging than introducing chlorine or phenyl groups (as in or ).

生物活性

2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. The presence of both fluorine and trifluoromethyl groups enhances its biological activity, making it a candidate for various therapeutic interventions.

- Chemical Formula : C10H7F4N

- Molecular Weight : 242.17 g/mol

- CAS Number : 1214372-68-5

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and binding affinity to biological targets. This compound may act as an inhibitor or modulator of key biochemical pathways, leading to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of trifluoromethyl pyridine can enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), contributing to antiviral effects against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) .

- Antiproliferative Effects : In vitro studies have demonstrated that compounds similar in structure to this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug design for targeting diseases such as cancer and infections .

Case Study 1: Antiviral Efficacy

A study focused on novel trifluoromethyl pyridine derivatives demonstrated that certain compounds could induce significant protective effects against TMV and CMV. Specifically, compound A16 showed a protective activity of 58% against CMV, indicating its potential as a plant activator .

Case Study 2: Antiproliferative Activity

Research involving fluorinated pyridines revealed that certain derivatives exhibited high antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was noted for a derivative closely related to this compound, suggesting that modifications to the pyridine ring can enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine | 1214362-53-4 | Antiviral and enzyme inhibition |

| 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine | 1214362-54-5 | Antiproliferative against cancer cells |

| 2-Fluoro-3-(pyridin-4-yl)pyridine | 1214362-55-6 | Moderate antibacterial properties |

常见问题

Q. What are the common synthetic routes for preparing 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Fluorination : Use of fluorinating agents like KF in DMSO for introducing fluorine at the 2-position (analogous to methods for related fluoropyridines) .

- Trifluoromethylation : Copper-mediated trifluoromethylation (CuCF3) or halogen exchange (e.g., Cl → CF3) under catalytic conditions .

- Pyridin-4-yl coupling : Suzuki-Miyaura cross-coupling to attach the pyridin-4-yl group at the 3-position, using Pd catalysts and aryl boronic acids .

Optimization : Adjust solvent polarity (e.g., DMSO for fluorination), temperature (80–120°C for coupling), and catalyst loading (0.5–5 mol% Pd) to improve yield. Monitor by TLC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- NMR :

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and isotopic patterns (e.g., Cl or F isotopes) .

- X-ray crystallography : Resolves regiochemistry and confirms substitution pattern .

Q. What are the solubility and stability considerations for this compound in common solvents?

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO), poor in water. Use sonication or heating for dissolution .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store under inert gas (N2/Ar) at -20°C in amber vials .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and pyridin-4-yl groups influence reactivity in cross-coupling reactions?

- Electronic effects : The CF3 group is strongly electron-withdrawing, deactivating the pyridine ring and directing electrophilic substitutions to meta positions .

- Steric effects : Pyridin-4-yl at C3 creates steric hindrance, limiting accessibility for bulky reagents. Use Pd-XPhos catalysts for sterically challenging couplings .

- Case study : In Heck reactions, CF3 reduces electron density, slowing oxidative addition; pre-activate with LiCl or additives .

Q. How can computational methods (e.g., DFT) predict regioselectivity in further functionalization?

Q. What strategies mitigate low yields in multi-step syntheses due to competing side reactions?

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dehalogenated or dimerized products).

- Optimization :

- Protect reactive sites (e.g., silyl ethers for hydroxyl groups during fluorination) .

- Sequential one-pot reactions to minimize purification losses .

- Catalyst tuning : Employ air-stable Pd catalysts (e.g., Pd(OAc)2 with SPhos ligand) for robustness .

Q. How can contradictions in reported synthetic yields or regiochemical outcomes be resolved?

- Case example : Discrepancies in trifluoromethylation efficiency (40–75% yields) may arise from:

- Impurity in CF3 sources (e.g., CuCF3 vs. CF3SiMe3).

- Solvent effects (e.g., DMF vs. THF stabilizing intermediates) .

- Resolution : Replicate conditions with rigorous drying (molecular sieves) and high-purity reagents. Validate with control experiments .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Medicinal chemistry : Acts as a kinase inhibitor scaffold due to pyridine’s affinity for ATP-binding pockets. Fluorine enhances metabolic stability .

- Materials science : Used in OLEDs as electron-transport layers; CF3 improves electron affinity .

- Case study : Derivatives show promise in Alzheimer’s drug candidates targeting β-secretase .

Methodological Challenges and Solutions

Q. How to address difficulties in isolating pure enantiomers or regioisomers?

- Chiral separation : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC.

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) .

- Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .

Q. What analytical techniques are critical for detecting trace impurities or degradation products?

- UPLC-MS/MS : Detect ppm-level impurities (e.g., de-fluorinated byproducts).

- Elemental analysis : Verify stoichiometry (C, H, N, F) to confirm purity .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。